molecular formula C23H29N3O3S2 B2545310 3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686772-31-6

3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2545310
CAS No.: 686772-31-6
M. Wt: 459.62
InChI Key: JHRVBIKCQUKNSW-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, a fused bicyclic system combining thiophene and pyrimidine rings. Key structural elements include:

  • 3-(4-ethoxyphenyl): A para-ethoxyphenyl group at position 3, contributing hydrophobic and electronic effects via the ethoxy substituent.
  • 2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio): A thioether-linked 2-oxoethyl group bearing a 2-ethylpiperidine moiety at position 2.
  • 6,7-dihydro: Partial saturation of the thieno ring, reducing aromaticity and possibly improving metabolic stability .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S2/c1-3-16-7-5-6-13-25(16)20(27)15-31-23-24-19-12-14-30-21(19)22(28)26(23)17-8-10-18(11-9-17)29-4-2/h8-11,16H,3-7,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRVBIKCQUKNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs (see references for synthesis and activity details):

Compound Name / ID Core Structure Position 3 Substituent Position 2 Substituent Notable Features Biological Relevance
Target Compound Thieno[3,2-d]pyrimidin-4(3H)-one (6,7-dihydro) 4-ethoxyphenyl 2-(2-ethylpiperidin-1-yl)-2-oxoethylthio Ethoxy enhances lipophilicity; ethylpiperidine improves membrane permeability. Data limited, but piperidine analogs often target enzymes/receptors (e.g., kinases, GPCRs).
Morpholine Analog Thieno[3,2-d]pyrimidin-4(3H)-one 4-ethoxyphenyl 2-morpholino-2-oxoethylthio Morpholine replaces piperidine, introducing H-bonding potential via oxygen. May exhibit altered solubility and target engagement compared to piperidine derivatives.
Pyrimidin-4(1H)-one Analog Pyrimidin-4(1H)-one 2-(piperidin-1-yl)-2-oxoethylthio; 6-CF₃ Trifluoromethyl group at position 6 enhances metabolic stability and electronegativity. CF₃ groups commonly improve pharmacokinetics in drug candidates.
Thieno[2,3-d]pyrimidin-4(3H)-one Analog Thieno[2,3-d]pyrimidin-4(3H)-one 3-ethyl, 5,6-dimethyl 2-(4-fluorophenyl)-2-oxoethylthio Fluorophenyl substituent increases hydrophobicity and potential for π-π interactions. Fluorine atoms often optimize binding affinity and bioavailability.
Simpler Mercapto Derivative Thieno[2,3-d]pyrimidin-4(3H)-one 3-ethyl, 6-methyl 2-mercapto Lacks complex side chains; SH group may limit stability or target selectivity. Simpler structures often serve as intermediates or for preliminary SAR studies.
Chlorobenzylthio Analog Thieno[3,2-d]pyrimidin-4(3H)-one 2-methoxyphenyl (4-chlorobenzyl)thio Chlorine increases lipophilicity; methoxy vs. ethoxy alters steric/electronic effects. Chlorinated aromatics may enhance cytotoxicity or specificity.

Key Findings from Research

Core Structure Impact: The thieno[3,2-d]pyrimidin-4(3H)-one core (target compound) differs from thieno[2,3-d] or non-fused pyrimidinones in electronic distribution and planarity, affecting interactions with biological targets .

Substituent Effects: Piperidine vs. Morpholine: Piperidine’s amine can protonate at physiological pH, enhancing membrane permeability, while morpholine’s oxygen may participate in H-bonding . Ethoxy vs. Fluorophenyl/Chlorophenyl: Halogenated aryl groups enhance binding via hydrophobic and electrostatic interactions, though chlorine’s larger size may increase steric hindrance .

Synthetic Routes :

  • Many analogs (e.g., ) are synthesized via condensation of oxazine intermediates with aldehydes and amines, followed by functionalization of the thioether group . The target compound likely follows similar steps, with tailored reagents for its specific substituents.

The ethylpiperidine and ethoxyphenyl groups may synergize to enhance target affinity or pharmacokinetics.

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